molecular formula C13H14N2O2S B5205111 N-(2-furylmethyl)-N'-(4-methoxyphenyl)thiourea

N-(2-furylmethyl)-N'-(4-methoxyphenyl)thiourea

Cat. No. B5205111
M. Wt: 262.33 g/mol
InChI Key: YOSRYBIGGFMRDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-N'-(4-methoxyphenyl)thiourea, also known as FMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMT is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising compound for use in a wide range of research studies.

Mechanism of Action

The precise mechanism of action of N-(2-furylmethyl)-N'-(4-methoxyphenyl)thiourea is not yet fully understood, but it is believed to involve the inhibition of various cellular pathways and signaling cascades. N-(2-furylmethyl)-N'-(4-methoxyphenyl)thiourea has been shown to inhibit the activity of certain enzymes and proteins, leading to downstream effects that result in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N'-(4-methoxyphenyl)thiourea has been shown to have a variety of biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. N-(2-furylmethyl)-N'-(4-methoxyphenyl)thiourea has been shown to inhibit the growth and proliferation of cancer cells, promote neuronal survival, and reduce inflammation in various tissues and organs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-furylmethyl)-N'-(4-methoxyphenyl)thiourea in lab experiments is its well-documented biochemical and physiological effects. N-(2-furylmethyl)-N'-(4-methoxyphenyl)thiourea has been extensively studied and its effects have been well-characterized, making it a reliable compound for use in research studies. However, one limitation of N-(2-furylmethyl)-N'-(4-methoxyphenyl)thiourea is its potential toxicity, particularly at higher doses. Careful dosing and monitoring is necessary to ensure that N-(2-furylmethyl)-N'-(4-methoxyphenyl)thiourea is used safely in lab experiments.

Future Directions

There are many potential future directions for research involving N-(2-furylmethyl)-N'-(4-methoxyphenyl)thiourea. One potential area of study is the development of N-(2-furylmethyl)-N'-(4-methoxyphenyl)thiourea analogues with improved efficacy and safety profiles. Additionally, N-(2-furylmethyl)-N'-(4-methoxyphenyl)thiourea could be studied in combination with other compounds to determine potential synergistic effects. Finally, further research could be conducted to better understand the precise mechanism of action of N-(2-furylmethyl)-N'-(4-methoxyphenyl)thiourea and its downstream effects on various cellular pathways and signaling cascades.

Synthesis Methods

N-(2-furylmethyl)-N'-(4-methoxyphenyl)thiourea can be synthesized using a variety of methods, including the reaction of 2-furylmethylamine with 4-methoxyphenyl isothiocyanate. This reaction results in the formation of N-(2-furylmethyl)-N'-(4-methoxyphenyl)thiourea, which can then be purified and used for further research studies.

Scientific Research Applications

N-(2-furylmethyl)-N'-(4-methoxyphenyl)thiourea has been studied extensively for its potential applications in scientific research, particularly in the fields of cancer research and neuroscience. N-(2-furylmethyl)-N'-(4-methoxyphenyl)thiourea has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, N-(2-furylmethyl)-N'-(4-methoxyphenyl)thiourea has been shown to have neuroprotective effects, protecting neurons from damage and promoting neuronal survival.

properties

IUPAC Name

1-(furan-2-ylmethyl)-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-16-11-6-4-10(5-7-11)15-13(18)14-9-12-3-2-8-17-12/h2-8H,9H2,1H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSRYBIGGFMRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-ylmethyl)-3-(4-methoxyphenyl)thiourea

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